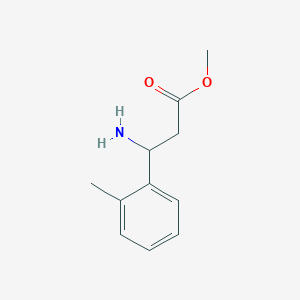

Methyl 3-amino-3-(2-methylphenyl)propanoate

Description

Methyl 3-amino-3-(2-methylphenyl)propanoate is a substituted β-amino ester characterized by a 2-methylphenyl group attached to the β-carbon of the propanoate backbone. Evidence from αv integrin antagonist research highlights its role as a precursor in synthesizing bioactive molecules targeting pulmonary fibrosis . The synthesis typically involves a Rodionov reaction starting from substituted aldehydes, followed by esterification, as demonstrated in Scheme 1 of the referenced literature . The methyl ester group enhances metabolic stability compared to ethyl analogs, making it a preferred scaffold for optimizing pharmacokinetic properties .

Propriétés

IUPAC Name |

methyl 3-amino-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKMAUPHKQQGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2-methylphenyl)propanoate typically involves the reaction of 2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves esterification with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Methyl 3-amino-3-(2-methylphenyl)propanoate is a chemical compound with a molecular formula of C11H15NO2 . It has a molar mass of 193.24 . The compound is also known as methyl 3-amino-3-o-tolylpropanoate or Benzenepropanoic acid, β-amino-2-methyl-, methyl ester .

Physico-chemical Properties

- Density: 1.076±0.06 g/cm3 (predicted)

- Boiling Point: 302.7±30.0 °C (predicted)

- pKa: 7.86±0.10 (predicted)

Applications

While specific case studies and comprehensive data tables focused solely on this compound are not available in the search results, related compounds and applications can provide insight. The search results suggest the following potential applications:

- Synthesis of Complex Molecules: Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is used as a building block for synthesizing more complex molecules.

- Effects on Biological Systems: Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

- Drug Development: Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is explored for potential therapeutic applications, such as in the development of new drugs.

- Production of Chemical Products: Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Methyl 3-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 3-amino-3-(2-methylphenyl)propanoate with key analogs, focusing on structural variations, synthetic routes, physicochemical properties, and biological relevance.

Key Observations:

Structural Variations and Electronic Effects The 2-methylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the 3-chlorophenyl analog (), where the electron-withdrawing Cl atom enhances electrophilicity. Heteroaromatic substituents (e.g., 3-pyridyl in -quinolyl in ) introduce nitrogen atoms, altering hydrogen-bonding capacity and solubility.

Synthetic Routes The Rodionov reaction is a common method for β-amino esters (e.g., ), whereas multicomponent reactions () enable rapid diversification with complex substituents.

Physicochemical and Pharmacokinetic Properties

- Hydrochloride salts () improve aqueous solubility, critical for in vivo applications.

- The methyl ester in the target compound likely offers better metabolic stability than ethyl esters (e.g., ), which are more prone to esterase hydrolysis.

Biological Activity The target compound’s role as an αvβ6 integrin antagonist precursor () contrasts with the 7-quinolyl derivative (), which is tailored for kinase inhibition due to its planar aromatic system.

Activité Biologique

Methyl 3-amino-3-(2-methylphenyl)propanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activity. This article explores the compound's interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its amino group and a methyl-phenyl substituent, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 195.25 g/mol. The compound’s structure allows for various interactions with biological molecules, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Aromatic Interactions : The presence of the aromatic ring allows for π-π interactions, which can modulate enzyme and receptor activities .

These interactions suggest that the compound may influence various biochemical pathways, possibly leading to anti-inflammatory or analgesic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neurotransmitter Modulation : Similar compounds have been noted for their ability to act as neurotransmitter modulators, which could be beneficial in neurological conditions.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in treating infections.

In Vitro Studies

- Cell Proliferation and Apoptosis :

-

Enzyme Interaction :

- The compound's interaction with enzymes has been studied through kinetic assays, revealing its ability to modulate enzyme activity related to metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Amino and ester groups | Anti-inflammatory, antimicrobial | |

| Methyl 3-amino-2-(3-methylphenyl)propanoate | Different phenyl substitution | Anticancer properties | |

| Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate | Bromo-substituted aromatic ring | Neurotransmitter modulation |

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-amino-3-(2-methylphenyl)propanoate, and how can reaction conditions be optimized?

A common method involves alkylation of methyl 3-aminopropanoate with 2-methylbenzyl halides in the presence of a base (e.g., NaH) in aprotic solvents like DMF at elevated temperatures. Reaction optimization includes monitoring temperature, solvent polarity, and stoichiometry to minimize side reactions such as ester hydrolysis or over-alkylation . For stereochemical control, asymmetric synthesis using chiral catalysts or resolution techniques (e.g., chiral HPLC) may be required, as seen in analogous compounds with fluorinated or iodinated phenyl groups .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

- NMR Spectroscopy : and NMR can confirm the ester, amino, and 2-methylphenyl moieties. Aromatic proton signals near δ 7.0–7.5 ppm and methyl ester resonances at δ 3.6–3.8 ppm are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns identify functional groups.

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction using SHELXL refinement is recommended .

Q. How can researchers purify this compound effectively?

Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. For enantiomeric purity, chiral stationary phases (e.g., amylose or cellulose derivatives) are effective. Recrystallization from ethanol/water mixtures can improve yield and purity, particularly if the compound forms stable crystalline hydrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Substituent Variation : Replace the 2-methylphenyl group with halogenated (e.g., 2-fluoro, 3-bromo) or electron-withdrawing groups (e.g., nitro) to study electronic effects on biological activity. Evidence from trifluorophenyl analogs shows enhanced lipophilicity and target binding .

- Ester Hydrolysis : Convert the methyl ester to free carboxylic acid or other esters (e.g., ethyl, tert-butyl) to assess pharmacokinetic properties .

- Amino Group Modifications : Acylation or sulfonylation of the amino group can alter hydrogen-bonding capacity, as demonstrated in sulfonamide derivatives with improved receptor affinity .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

- Systematic Assays : Use standardized in vitro models (e.g., enzyme inhibition assays, cell viability tests) to compare activity under identical conditions. For example, fluorinated analogs exhibit varying potency due to differences in fluorine’s electronegativity and steric effects .

- Molecular Docking : Perform computational docking studies to correlate substituent effects with binding mode predictions. For instance, 2,3,4-trifluorophenyl derivatives show enhanced hydrophobic interactions in target pockets .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp can estimate solubility, permeability, and metabolic stability. Fluorine substitution, as in trifluorophenyl analogs, improves metabolic resistance by reducing cytochrome P450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess binding stability, particularly for derivatives with bulky substituents .

Q. How can crystallographic data improve the design of enantiomerically pure derivatives?

Single-crystal X-ray structures resolved via SHELX programs provide precise bond angles and torsion angles, guiding steric modifications. For example, trifluorophenyl derivatives require careful analysis of fluorine’s van der Waals radii to avoid steric clashes in chiral environments .

Q. What strategies mitigate low yields in large-scale synthesis?

- Catalytic Optimization : Transition from stoichiometric bases (e.g., NaH) to catalytic systems (e.g., DBU) to reduce waste.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reproducibility, as shown in nitro-phenylpropanoate syntheses .

Q. How can metabolic pathways be elucidated for this compound?

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS. Fluorinated analogs exhibit slower degradation due to reduced oxidative metabolism .

- Isotope Labeling : Use -labeled methyl esters to track metabolic fate in vivo .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) meticulously, as slight variations significantly impact yields in halogenated analogs .

- Ethical Compliance : Adhere to safety protocols for handling amino esters, which may form toxic degradation products (e.g., nitrosamines under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.